N-methyl-1-pyridin-2-ylpropan-2-amine
Description
N-methyl-1-pyridin-2-ylpropan-2-amine (CAS: 55496-56-5) is a secondary amine featuring a pyridine ring substituted at the 2-position with a propan-2-amine group, which is further N-methylated. Its molecular formula is C₉H₁₄N₂, with an average molecular weight of 150.22 g/mol . The compound’s structure combines the aromatic pyridine moiety with a branched alkylamine chain, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-methyl-1-pyridin-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(10-2)7-9-5-3-4-6-11-9/h3-6,8,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYOGDMXYPZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276826 | |
| Record name | N-methyl-1-pyridin-2-ylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55496-56-5 | |
| Record name | N,α-Dimethyl-2-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55496-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methyl-1-pyridin-2-ylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-pyridin-2-ylpropan-2-amine typically involves the reaction of 2-bromopyridine with isopropylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-pyridin-2-ylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-methyl-1-pyridin-2-ylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-pyridin-2-ylpropan-2-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
Aromatic vs. In contrast, pyrrole-based analogs (e.g., N-[(1-methyl-1H-pyrrol-2-yl)methyl]propan-2-amine) lack pyridine’s basic nitrogen, reducing polarity but increasing lipophilicity . 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33 in ) incorporates a methylthioalkyl chain, which may improve membrane permeability and target binding affinity in enzyme inhibition .
Substituent Effects :
- N-methylation in the target compound reduces hydrogen-bonding capacity compared to primary amines but increases metabolic stability.
- Pyrrolidin-2-ylmethyl substituents (e.g., in N-methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine ) introduce conformational rigidity, favoring interactions with chiral receptors or enzymes .
Synthetic Accessibility :
- The target compound can be synthesized via reductive amination or alkylation of pyridin-2-ylpropan-2-amine precursors, similar to methods described for Compound 33 () .
- Pyrrole-based analogs require specialized protection/deprotection strategies (e.g., using 2,5-dimethylpyrrole groups), as seen in the synthesis of Compound 35 .
Biological Activity
N-methyl-1-pyridin-2-ylpropan-2-amine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pyridine ring, which is known for its ability to interact with various biological targets. The compound's structure includes:
- Pyridine Ring : Contributes to its ability to form hydrogen bonds and engage in π-π stacking interactions.
- Aliphatic Amine : Enhances solubility and interaction with biological receptors.
Mechanisms of Biological Activity
Research indicates that N-methyl-1-pyridin-2-ylpropan-2-amines exhibit significant activity through various mechanisms:
-
Receptor Modulation : The compound acts as a ligand for several receptors, influencing pathways such as:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Platelet-Derived Growth Factor Beta (PDGF-beta)
- Enzyme Interaction : It has been shown to interact with enzymes involved in cellular processes, potentially modulating their activity and affecting signal transduction pathways.
- Antiproliferative Effects : Studies have demonstrated that derivatives of pyridine compounds exhibit antiproliferative activity against cancer cell lines such as MDA-MB-231, with varying IC50 values indicating their potency .
Antiproliferative Activity
A study focused on the antiproliferative effects of various pyridine derivatives highlighted the efficacy of N-methyl-1-pyridin-2-ylpropan-2-amines. The results indicated significant inhibition of cell growth in cancer cell lines:
| Compound Name | Cell Line | IC50 Value (μM) |
|---|---|---|
| N-methyl-1-pyridin-2-ylpropan-2-amines | MDA-MB-231 | 0.075 |
| Other Derivative | MDA-MB-231 | 0.0046 |
This data suggests that structural modifications can enhance biological activity, with specific functional groups playing a critical role in efficacy .
Neuroprotective Potential
Research into the neuroprotective properties of N-methyl derivatives indicates potential therapeutic applications for neurodegenerative disorders. The compound's ability to inhibit neuronal nitric oxide synthase (nNOS) was explored, revealing selectivity over other isoforms which is crucial for minimizing side effects in therapeutic contexts .
Comparative Analysis with Similar Compounds
To understand the unique properties of N-methyl-1-pyridin-2-ylpropan-2-amines, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(pyridin-2-yl)methylamine | Similar structure but lacks isopropyl group | Different reactivity due to absence of bulky group |
| N-(pyridin-3-ylmethyl)propan-2-amines | Pyridine ring at a different position | Variation in biological activity due to substitution |
| N-(cyclohexylmethyl)pyridin-2-amines | Cyclohexyl group instead of isopropyl | Alters steric hindrance affecting receptor binding |
This comparison highlights how slight modifications can lead to significant changes in biological activity and potential applications within medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
